2,5-Dichlorophenol

概述

描述

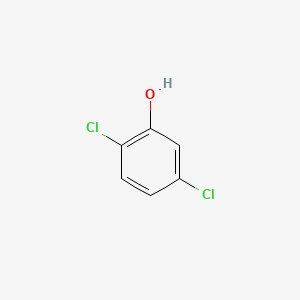

2,5-Dichlorophenol is a chlorinated derivative of phenol, characterized by the presence of two chlorine atoms at the 2nd and 5th positions on the benzene ring. It has the molecular formula C6H4Cl2O and a molecular weight of 163.00 g/mol . This compound is known for its phenolic odor and is used as an intermediate in the synthesis of various chemical products.

准备方法

Synthetic Routes and Reaction Conditions: 2,5-Dichlorophenol can be synthesized through several methods. One common method involves the direct oxidation of p-dichlorobenzene using hydrogen peroxide as the oxidant. The reaction is catalyzed by iron powder and uses acetic acid as the solvent. The optimal conditions for this reaction are a temperature of 60°C and a reaction time of 2.5 hours .

Another method involves a Friedel-Crafts acylation reaction between p-dichlorobenzene and acetyl chloride in the presence of aluminum trichloride to obtain 2,5-dichloroacetophenone. This intermediate then undergoes a Baeyer-Villiger oxidation reaction with a peroxide to form 2,5-dichlorobenzene acetate, which is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production of this compound often follows the direct oxidation method due to its simplicity and relatively high yield. The process involves the use of dichlorobenzene as the starting material and hydrogen peroxide as the oxidant, with iron powder as the catalyst and acetic acid as the solvent .

化学反应分析

Friedel-Crafts Acylation Followed by Baeyer-Villiger Oxidation and Hydrolysis

This method, detailed in patent CN104591973A, involves three steps:

-

Friedel-Crafts Acylation :

-

Reactants : p-Dichlorobenzene, acetyl chloride, AlCl₃ (catalyst).

-

Conditions : 90–120°C, 5–6 hours.

-

Product : 2,5-Dichloroacetophenone (75–95% yield).

-

-

Baeyer-Villiger Oxidation :

-

Reactants : 2,5-Dichloroacetophenone, peracetic acid or mCPBA (oxidizer), scandium triflate (catalyst).

-

Conditions : Room temperature, 3–6 hours in dichloromethane/acetone solvent.

-

Product : 2,5-Dichlorophenyl acetate (88–93% yield).

-

-

Hydrolysis :

| Step | Reactants | Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | p-Dichlorobenzene + AcCl | AlCl₃ | 90–120°C, 5–6h | 75–95 |

| 2 | 2,5-Dichloroacetophenone + Peracetic Acid | Sc(OTf)₃ | RT, 3–6h | 88–93 |

| 3 | 2,5-Dichlorophenyl acetate + NaOH | — | Reflux, 5–8h | 87–94 |

Diazotization-Hydrolysis of 2,5-Dichloroaniline

-

Reactants : 2,5-Dichloroaniline, NaNO₂, H₂SO₄.

-

Conditions : 0–5°C (diazotization), followed by hydrolysis at 80–100°C.

Direct Hydroxylation of 1,4-Dichlorobenzene

-

Reactants : 1,4-Dichlorobenzene, H₂O₂, metal porphyrin catalyst.

-

Conditions : 5–80°C, 0.5–20 hours in methanol/acetonitrile.

-

Yield : High efficiency reported, though specifics not quantified .

Hydrolysis Reactions

2,5-DCP undergoes hydrolysis under basic conditions to form salts, which are precursors for further derivatization:

Oxidation and Decomposition

-

Thermal Decomposition :

Heating above 200°C produces toxic gases (HCl, CO, CO₂) . -

Oxidative Degradation :

Reacts with strong oxidizers (e.g., H₂O₂) under catalytic conditions, forming chlorinated quinones or complete mineralization to CO₂ and H₂O in advanced oxidation processes .

Metabolic Reactions

In biological systems, 2,5-DCP is a metabolite of p-dichlorobenzene (p-DCB), formed via cytochrome P450-mediated oxidation:

-

Pathway :

-

Human Health Impact :

Epidemiological studies associate elevated urinary 2,5-DCP with cardiovascular disease and cancer (OR = 1.84 for CVD, 1.50 for cancer) .

Reactivity with Other Chemicals

-

Incompatibilities :

Environmental Fate

科学研究应用

Pharmaceutical Applications

2,5-Dichlorophenol plays a significant role in the pharmaceutical industry as a key intermediate in the synthesis of various drugs. Notably, it is involved in the production of Anastrozole, a medication used for treating breast cancer. The synthesis process includes its use as a precursor for creating other active pharmaceutical ingredients (APIs) through organic reactions such as diazotization and hydrolysis .

Table 1: Pharmaceutical Uses of this compound

| Application | Compound | Role |

|---|---|---|

| Breast Cancer Treatment | Anastrozole | Intermediate |

| Synthesis of Herbicides | Dicamba | Key Intermediate |

Agrochemical Applications

In agriculture, 2,5-DCP is utilized in formulating herbicides and pesticides. It acts as an intermediate in the synthesis of dicamba, a selective herbicide effective against broadleaf weeds while being safe for certain crops. The synthesis method involves using 2,5-DCP to produce the active ingredient through environmentally friendly processes that minimize waste and pollution .

Table 2: Agrochemical Uses of this compound

| Application | Compound | Role |

|---|---|---|

| Weed Control | Dicamba | Intermediate |

Environmental Research

Recent studies have highlighted the environmental impact of 2,5-DCP as a pollutant. Research indicates that exposure to this compound is linked to various health issues, including cardiovascular diseases and diabetes. A significant study using data from the National Health and Nutrition Examination Survey found a dose-dependent relationship between urinary concentrations of 2,5-DCP and the prevalence of diabetes among adults .

Table 3: Health Implications Linked to this compound

| Health Condition | Study Findings |

|---|---|

| Cardiovascular Disease | Higher urinary concentrations associated with increased risk |

| Diabetes | Dose-dependent increase in prevalence observed |

Environmental Degradation Studies

The degradation of 2,5-DCP has been studied extensively to understand its persistence in the environment. Techniques such as ozonation and ozone-UV treatment have shown efficacy in degrading this compound into less harmful by-products within specified timeframes . Understanding these degradation pathways is crucial for developing remediation strategies for contaminated sites.

Table 4: Degradation Methods for this compound

| Method | Time Required for Degradation |

|---|---|

| Ozone Treatment | 60 minutes |

| Ozone-UV Treatment | 40 minutes |

Case Studies

- Cardiovascular Disease Association :

- Diabetes Prevalence :

作用机制

The mechanism of action of 2,5-dichlorophenol involves its interaction with cellular components, leading to the disruption of cellular processes. It can inhibit enzyme activity by binding to the active sites of enzymes, thereby preventing substrate binding. This compound can also induce oxidative stress by generating reactive oxygen species, leading to cellular damage .

相似化合物的比较

2,5-Dichlorophenol is one of several dichlorophenol isomers, including:

- 2,3-Dichlorophenol

- 2,4-Dichlorophenol

- 2,6-Dichlorophenol

- 3,4-Dichlorophenol

- 3,5-Dichlorophenol

Uniqueness:

Position of Chlorine Atoms: The unique positioning of chlorine atoms at the 2nd and 5th positions on the benzene ring gives this compound distinct chemical properties and reactivity compared to other isomers.

Applications: Its specific structure makes it particularly useful as an intermediate in the synthesis of certain herbicides and insecticides.

生物活性

2,5-Dichlorophenol (2,5-DCP) is a chlorinated aromatic compound that has garnered attention due to its biological activity and potential environmental impacts. This article explores the biological effects, mechanisms of action, and relevant case studies associated with 2,5-DCP, supported by diverse research findings.

This compound is primarily used as an intermediate in the synthesis of herbicides such as dicamba. It can be produced through various synthetic routes, including the hydroxylation of 1,4-dichlorobenzene using activated carbon and hydrogen peroxide as oxidants .

Toxicological Profile

The toxicological profile of 2,5-DCP indicates several significant effects on biological systems:

- Cytotoxicity : In vitro studies have demonstrated that 2,5-DCP can affect cell viability and function. For instance, exposure to high concentrations has been linked to alterations in cardiomyocyte function without inducing cytotoxicity in some cases .

- Endocrine Disruption : As a chlorinated phenol, 2,5-DCP may exhibit endocrine-disrupting properties. Research indicates that compounds in this class can interfere with hormonal signaling pathways, potentially leading to reproductive and developmental toxicity .

The mechanisms through which 2,5-DCP exerts its biological effects include:

- Reactive Oxygen Species (ROS) Generation : Studies suggest that exposure to 2,5-DCP can lead to increased oxidative stress in cells, resulting in cellular damage and apoptosis .

- Enzyme Inhibition : 2,5-DCP has been shown to inhibit various enzymes involved in detoxification pathways. This inhibition may lead to the accumulation of toxic metabolites within organisms .

Environmental Impact Assessment

A study investigating the degradation of 2,5-DCP through advanced oxidation processes highlighted its persistence in the environment and potential bioaccumulation. The research emphasized the need for effective treatment methods to mitigate its ecological impact .

Human Health Studies

Research has linked exposure to environmental pollutants like 2,5-DCP with adverse health outcomes. A notable study revealed associations between prenatal exposure to chlorinated phenols and developmental issues in children . These findings underscore the importance of monitoring and regulating exposure levels.

Data Tables

属性

IUPAC Name |

2,5-dichlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RANCECPPZPIPNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2O | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

52166-72-0 (hydrochloride salt), 68938-81-8 (potassium salt) | |

| Record name | 2,5-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7025003 | |

| Record name | 2,5-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Prisms (from benzene, petroleum ether) or white crystals. Odor threshold 30 micrograms/liter at 68-72 °F; 33 micrograms/liter at 86 °F. Taste threshold 0.5 micrograms/liter. (NTP, 1992), Liquid, Colorless solid; [ICSC] Crystalline solid; [MSDSonline], Solid, COLOURLESS CRYSTALS WITH CHARACTERISTIC ODOUR. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Phenol, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

412 °F at 760 mmHg (NTP, 1992), 211 °C, at 99.2kPa: 211 °C | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 68 °F (NTP, 1992), Very soluble in ethanol, ethyl ether; soluble in benzene, petroleum ether, In water, 2,000 mg/L at 25 °C, 2 mg/mL at 25 °C, Solubility in water, g/100ml: 0.2 (poor) | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.00 | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 5.6 | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.06 [mmHg], 0.0562 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 7 | |

| Record name | 2,5-Dichlorophenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3023 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Mechanism of Action |

Chlorinated phenols ... Are very effective (in vitro) as uncouplers of oxidative phosphorylation. They thus prevent incorporation of inorganic phosphate into ATP without affecting electron transport. As a result of this action, cells continue to respire but soon are depleted of ATP necessary for growth. /Chlorophenols/ | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

... Chlorinated 2-phenoxyphenols, chlorinated diphenylethers, and chlorinated dibenzofurans occur as impurities in technical grade of chlorophenols. /Chlorophenols/ | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from benzene and petroleum ether | |

CAS No. |

583-78-8 | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-Dichlorophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=583-78-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dichlorophenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000583788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-dichlorophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6296 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenol, 2,5-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Dichlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7025003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,5-dichlorophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.657 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3B11G9AKBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

133 to 136 °F (NTP, 1992), 59 °C | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20162 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4287 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2,5-Dichlorophenol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041800 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2,5-DICHLOROPHENOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0439 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How prevalent is exposure to 2,5-dichlorophenol in the general population?

A1: Studies indicate widespread exposure to this compound. In the U.S., 98% of adults had detectable levels of its metabolite, this compound, in their urine. [, , , ] Similarly, 97.9% of Korean adults had detectable urinary this compound concentrations. []

Q2: What are the main sources of this compound exposure?

A2: this compound is a metabolite of 1,4-dichlorobenzene, a common ingredient in room deodorizers, moth repellents, and toilet bowl cleaners. Therefore, household use of these products contributes significantly to exposure. [, , , , ] Other sources include industrial uses and potential environmental contamination. [, , , ]

Q3: How is this compound exposure monitored in humans?

A3: Urinary concentrations of this compound and its metabolites like this compound glucuronide and this compound sulphate are used as biomarkers of exposure. [, , ]

Q4: What factors influence urinary concentrations of this compound?

A4: Factors like age, race/ethnicity, socioeconomic status, housing type, and consumption habits (e.g., bottled water) can affect urinary this compound levels. For instance, concentrations were higher among children, older adults, and those living in public housing. [, , ]

Q5: Does urinary flow rate impact the interpretation of this compound concentrations?

A5: Yes, urinary flow rate varies with age, sex, race/ethnicity, and BMI. These variations can confound exposure assessments based solely on urinary concentration. Therefore, researchers recommend using analyte excretion rates (e.g., nanograms per hour) for more accurate comparisons. []

Q6: How is this compound metabolized in the body?

A6: this compound is primarily metabolized through conjugation with glucuronic acid and sulfate, forming this compound glucuronide and this compound sulphate, respectively. These metabolites are then excreted in the urine. [, ]

Q7: Is this compound toxic to humans?

A7: While this compound is generally considered less toxic than its parent compound, studies have linked its exposure to potential health effects, including:

- Early pregnancy loss: Higher this compound concentrations were associated with an increased risk. []

- Altered pubertal timing: Prenatal exposure was linked to earlier pubic hair development in girls. []

- Respiratory effects: Exposure has been associated with altered respiratory health in children, particularly in relation to asthma and lung function. [, ]

- Metabolic effects: Associations have been observed with hypertriglyceridemia in midlife women. []

- Neurobehavioral effects: Some studies suggest potential impacts on neurobehavioral test performance. []

Q8: Are there specific concerns regarding this compound exposure in children?

A8: Yes, children may be more susceptible to this compound's potential effects. Studies have reported associations with altered pubertal timing, respiratory problems, and obesity in children exposed to the compound. [, , , ]

Q9: What analytical techniques are used to measure this compound in environmental and biological samples?

A9: Common methods include:- Gas Chromatography coupled with Flame Ionization Detection (GC-FID): Used to analyze air samples for 1,4-dichlorobenzene, the precursor to this compound. []- Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC/MS/MS): Offers high sensitivity and throughput for analyzing this compound and its metabolites in urine. [, , , ]- High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS): A versatile technique for quantifying various environmental phenols, including this compound, in urine. []

Q10: Can this compound be degraded in the environment?

A10: Yes, certain microorganisms possess the ability to degrade this compound. For instance, Sphingomonas sp. MM-1 utilizes the lin genes to degrade γ-hexachlorocyclohexane, producing this compound as an intermediate metabolite, which is further broken down. [] White-rot fungi like Bjerkandera adusta and Lentinus squarrosulus have also demonstrated complete degradation of this compound in laboratory settings, highlighting their potential for bioremediation. []

Q11: What is the molecular formula and weight of this compound?

A11: The molecular formula of this compound is C6H4Cl2O, and its molecular weight is 163.00 g/mol.

Q12: How is this compound synthesized?

A12: Several methods exist for this compound synthesis, including:- Hydrolysis of 1,2,4-trichlorobenzene: This method involves alkaline hydrolysis of 1,2,4-trichlorobenzene, often catalyzed by phase transfer catalysts. [, , , ]- Electrooxidation of 1,4-dichlorobenzene: This electrochemical method utilizes modified electrodes, such as Sn-Ir electrodes doped with Sb, Co, or Ce oxides, to facilitate the oxidation process. []- Diazotization and hydrolysis of 2,5-dichloroaniline: This method involves diazotizing 2,5-dichloroaniline followed by hydrolysis of the diazonium salt. [, , ]

Q13: Are there any industrial applications for this compound?

A13: this compound is a key intermediate in the industrial synthesis of dicamba, a widely used herbicide. [, ] It also serves as a precursor for other chemical syntheses, such as the production of 3,6-dichloro-2-hydroxybenzoic acid. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。